

Check Availability & Pricing

# Preventing polymorphic transformations of biflavonoids in solid-state formulations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | (+)-Volkensiflavone |           |
| Cat. No.:            | B1264819            | Get Quote |

# Technical Support Center: Solid-State Formulations of Biflavonoids

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting polymorphic transformations of biflavonoids in solid-state formulations.

## Frequently Asked Questions (FAQs)

Q1: What is polymorphism and why is it a critical concern for biflavonoid formulations?

A1: Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[1] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1][2] For biflavonoids, which are often characterized by poor water solubility, controlling polymorphism is crucial.[3] An unintended transformation to a less soluble or less stable polymorph can compromise the efficacy, safety, and shelf-life of the final drug product.[4][5] The U.S. FDA also considers amorphous, solvate, and hydrate forms as types of polymorphism.[3]

Q2: What is an amorphous solid dispersion (ASD) and how can it help with biflavonoid stability?

#### Troubleshooting & Optimization





A2: An amorphous solid dispersion (ASD) is a formulation where the drug, in its amorphous (non-crystalline) state, is dispersed within a carrier matrix, typically a polymer.[6][7] The amorphous state lacks a crystal lattice, which means no energy is required to break it, leading to significantly higher solubility and dissolution rates.[6][7] For poorly soluble biflavonoids, ASDs can enhance bioavailability.[8][9] The polymer carrier helps to stabilize the amorphous biflavonoid, preventing it from recrystallizing into a less soluble, more stable crystalline form. [10] Studies have shown that ASDs of biflavonoids with polymers like polyvinylpyrrolidone (PVP) K-30 exhibit good stability under accelerated conditions (e.g., 40°C and 75% relative humidity).[6][7]

Q3: Which excipients are best for stabilizing biflavonoid formulations against polymorphic changes?

A3: The choice of excipient is critical for maintaining the physical stability of a biflavonoid formulation. Hydrophilic polymers are commonly used to create stable amorphous solid dispersions.[7][8] Excipients can stabilize a formulation by inhibiting water activity, which is crucial for moisture-sensitive drugs.[11] Strong drug-polymer interactions, such as hydrogen bonds or ionic interactions, are beneficial for improving both physical and thermal stability.[10] However, it is essential to screen for drug-excipient compatibility, as interactions can sometimes promote degradation or physical transformation.[12] The goal is to select excipients that are compatible with the biflavonoid and create a stable environment that hinders molecular mobility and subsequent crystallization.[11][13]

Q4: What are the primary factors that can trigger an unwanted polymorphic transformation?

A4: Polymorphic transformations can be triggered by various mechanical and environmental factors during manufacturing and storage.[14] Key factors include:

- Temperature: Elevated temperatures can provide the energy needed for a metastable form to convert to a more stable one.[14]
- Humidity: Moisture can act as a plasticizer, increasing molecular mobility and facilitating recrystallization or conversion to a hydrate form.[14]
- Mechanical Stress: Processes like milling, grinding, and compression introduce energy into the material, which can induce transformations from a stable form to a metastable or



amorphous form, or vice-versa.[14][15]

• Solvents: The type of solvent used during crystallization or wet granulation can dictate which polymorphic form is produced. Solvent-mediated transformations occur when a metastable form dissolves and a more stable form crystallizes out.[4][16]

### **Troubleshooting Guide**

Q: My amorphous biflavonoid solid dispersion shows signs of crystallization during storage. What happened and how can I fix it?

A: This is a common stability issue with amorphous systems, driven by their inherent thermodynamic instability.

- Potential Cause 1: High Molecular Mobility. The amorphous biflavonoid molecules have enough mobility to arrange themselves into a more stable crystalline structure. This is often accelerated by storage temperatures approaching or exceeding the glass transition temperature (Tg) of the dispersion.
- · Troubleshooting Action:
  - Formulation: Increase the drug-to-polymer ratio to ensure the biflavonoid is adequately dispersed and stabilized by the carrier. Select a polymer with a high Tg and strong interaction potential (e.g., hydrogen bonding) with the biflavonoid.[10]
  - Storage: Store the formulation at a temperature well below its Tg and at low relative humidity to minimize moisture-induced plasticization.[14]
- Potential Cause 2: Incompatible Excipients. An excipient in the formulation may be interacting with the biflavonoid or the polymer in a way that reduces the stability of the amorphous phase.
- Troubleshooting Action:
  - Excipient Screening: Conduct thorough compatibility studies using techniques like
     Differential Scanning Calorimetry (DSC) to check for interactions between the biflavonoid
     ASD and other excipients.

#### Troubleshooting & Optimization





 Moisture Control: Use excipients with low water activity to prevent the introduction of "free water" that can facilitate crystallization.[11]

Q: During scale-up, our biflavonoid API changed its polymorphic form after wet granulation. How can we prevent this?

A: This is likely a solvent-mediated polymorphic transformation.[16] The granulation fluid is dissolving the initial (likely metastable) form, which then recrystallizes as a more thermodynamically stable polymorph.

- Potential Cause: Solvent Choice and Saturation. The granulation solvent created a supersaturated solution with respect to the more stable polymorph, providing the driving force for its nucleation and growth.[16]
- Troubleshooting Action:
  - Solvent Screening: Experiment with different granulation solvents or solvent mixtures. A solvent in which both polymorphs have very low solubility may prevent the transformation.
  - Process Optimization: Minimize the amount of granulation fluid used and shorten the wet massing time to reduce the opportunity for dissolution and recrystallization.
  - Use the Stable Polymorph: If possible, start with the most thermodynamically stable polymorph of the biflavonoid to eliminate the driving force for transformation.[17]

Q: After milling my biflavonoid API, XRPD analysis shows a mix of polymorphs and some amorphous content. Is this a problem?

A: Yes, this can be a significant problem. The presence of metastable or amorphous forms can lead to unpredictable changes in solubility and stability over time.[15]

- Potential Cause: Mechanical Activation. Milling introduces significant mechanical energy, which can cause particle size reduction, create defects in the crystal lattice, and induce phase transformations or amorphization.[15][18]
- Troubleshooting Action:



- Milling Conditions: Optimize the milling process by reducing the milling time and intensity.
   Cryomilling (milling at low temperatures) can sometimes prevent transformations by reducing thermal effects.[15]
- Annealing: After milling, a controlled annealing step (holding the material at a specific temperature below its melting point) may be used to convert any metastable or amorphous material back to the desired stable form.
- Formulation Strategy: If amorphization is unavoidable but undesirable, consider if the process can be changed. Alternatively, if the goal is an amorphous product, co-milling the biflavonoid with a stabilizing polymer can create a stable amorphous dispersion directly.

# Data Presentation: Analytical Techniques for Polymorph Characterization

The following table summarizes key analytical techniques used to identify and characterize biflavonoid polymorphs.[19][20][21]



| Technique                                         | Information Provided                                                                                                                                                                    | Typical Application in Biflavonoid Formulation                                                                                                                                                    |
|---------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| X-Ray Powder Diffraction<br>(XRPD)                | Provides a unique "fingerprint" based on the crystal lattice structure. Differentiates between crystalline polymorphs and amorphous material.[2][20]                                    | Primary identification method. Used to confirm the crystal form of the raw material, detect changes after processing (e.g., milling, granulation), and monitor physical stability during storage. |
| Differential Scanning<br>Calorimetry (DSC)        | Measures thermal events like melting, crystallization, and glass transitions. Helps determine the relative stability of polymorphs.[19][22]                                             | To determine melting points and heats of fusion, which can differentiate polymorphs. Used to detect amorphous content and study drug-excipient interactions.                                      |
| Thermogravimetric Analysis (TGA)                  | Measures changes in mass as a function of temperature.[19] [20]                                                                                                                         | Used to identify solvates and hydrates by quantifying the loss of solvent or water upon heating.                                                                                                  |
| Fourier-Transform Infrared<br>(FTIR) Spectroscopy | Provides information on molecular bonding and functional groups. Different polymorphs can show subtle shifts in absorption bands due to different hydrogen bonding environments.[8][19] | To detect changes in intermolecular interactions between polymorphs. Useful for studying drug-excipient compatibility in the solid state.                                                         |
| Raman Spectroscopy                                | A vibrational spectroscopy technique sensitive to crystal lattice structure. Can differentiate polymorphs without sample preparation. [19][20]                                          | Often used for in-line process monitoring during manufacturing to detect polymorphic transformations in real-time.                                                                                |
| Scanning Electron Microscopy (SEM)                | Provides high-resolution images of the particle surface,                                                                                                                                | To visualize differences in the crystal habit of different                                                                                                                                        |







revealing morphology (shape and size).[7][19]

polymorphs, which can impact flow and compaction properties.

## **Experimental Protocols**

# Protocol 1: Characterization by X-Ray Powder Diffraction (XRPD)

- Sample Preparation: Gently grind the biflavonoid sample using a mortar and pestle to ensure a uniform, fine powder. A sufficient quantity (typically 10-20 mg) should be packed evenly into the sample holder. Ensure the surface is flat and level with the holder's rim.
- Instrument Setup: Use a diffractometer with a Cu Kα radiation source. Set the voltage and current to the manufacturer's recommended values (e.g., 40 kV and 40 mA).
- Data Acquisition: Scan the sample over a relevant 2θ (two-theta) range, typically from 5° to 40°. Use a step size of 0.02° and a scan speed of 1-2° per minute.
- Data Analysis: Process the resulting diffractogram to identify the characteristic peaks
  (position and relative intensity). Compare the pattern against reference diffractograms of
  known polymorphs or a standard database to identify the form(s) present. The absence of
  sharp peaks and the presence of a broad "halo" indicates amorphous material.

## Protocol 2: Thermal Analysis by Differential Scanning Calorimetry (DSC)

- Sample Preparation: Accurately weigh 2-5 mg of the biflavonoid sample into a clean aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to use as a reference.
- Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
- Data Acquisition: Equilibrate the sample at a starting temperature (e.g., 25°C). Heat the sample at a constant rate, typically 10°C/min, up to a temperature well above the expected



melting point (e.g., 300°C).

Data Analysis: Analyze the resulting thermogram. Identify endothermic events (e.g., melting, desolvation) and exothermic events (e.g., crystallization). The peak temperature of an endotherm corresponds to the melting point, which is a key characteristic of a specific polymorph. A broad endothermic step change indicates a glass transition (Tg), characteristic of an amorphous phase.

### **Mandatory Visualizations**



Click to download full resolution via product page

Caption: Troubleshooting flowchart for identifying the cause of polymorphic transformation.





Click to download full resolution via product page

Caption: Experimental workflow for stable biflavonoid polymorph selection and development.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Detect and control polymorphism: pro tips for pharmaceutical scientists | Malvern Panalytical [malvernpanalytical.com]
- 3. Assembling the Puzzle of Taxifolin Polymorphism PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Investigation of Polymorphic Stability and Phase Transformation Kinetics in Tegoprazan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 6. tandfonline.com [tandfonline.com]
- 7. Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Item Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 10. Thermal Stability of Amorphous Solid Dispersions [mdpi.com]
- 11. colorcon.com [colorcon.com]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. Understanding pharmaceutical polymorphic transformations I: influence of process variables and storage conditions PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Polymorphic Transformations of Pharmaceutical Materials Induced by Mechanical Milling: A Review PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. [Polymorph transformation of solid drugs] PubMed [pubmed.ncbi.nlm.nih.gov]



- 18. researchgate.net [researchgate.net]
- 19. ajptonline.com [ajptonline.com]
- 20. theijes.com [theijes.com]
- 21. researchgate.net [researchgate.net]
- 22. axplora.com [axplora.com]
- To cite this document: BenchChem. [Preventing polymorphic transformations of biflavonoids in solid-state formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1264819#preventing-polymorphic-transformations-of-biflavonoids-in-solid-state-formulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com